N-[2-(N',N',N'-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt
Description
N-[2-(N',N',N'-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt (CAS: 18001-97-3) is a quaternary ammonium derivative of maleamic acid. Its structure features a maleamic acid backbone (a maleic anhydride derivative conjugated with an amine) functionalized with a trimethylammonium bromide group on the ethyl side chain, neutralized as a sodium salt . This ionic modification enhances its water solubility and stability, making it suitable for applications in biomedical research, polymer chemistry, and as a reactive intermediate in organic synthesis. The compound is commercially available (e.g., TRC T795833) and is often utilized in thiol-selective crosslinking reactions due to the maleamic acid moiety’s reactivity with sulfhydryl groups .
Properties
Molecular Formula |
C9H16BrN2NaO3 |
|---|---|
Molecular Weight |
303.13 g/mol |
IUPAC Name |
sodium;(Z)-4-oxo-4-[2-(trimethylazaniumyl)ethylamino]but-2-enoate;bromide |
InChI |
InChI=1S/C9H16N2O3.BrH.Na/c1-11(2,3)7-6-10-8(12)4-5-9(13)14;;/h4-5H,6-7H2,1-3H3,(H-,10,12,13,14);1H;/q;;+1/p-1/b5-4-;; |
InChI Key |
YOVIBJSZKACBOT-WNCVTPEDSA-M |
Isomeric SMILES |
C[N+](C)(C)CCNC(=O)/C=C\C(=O)[O-].[Na+].[Br-] |
Canonical SMILES |
C[N+](C)(C)CCNC(=O)C=CC(=O)[O-].[Na+].[Br-] |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | (2-Bromoethyl)trimethylammonium bromide (98% purity), Maleamic acid sodium salt, Solvent: Methanol or Water, Temperature: Ambient to mild heating (25-50°C) | Nucleophilic substitution reaction where maleamic acid sodium salt attacks the bromoethyl group of the quaternary ammonium salt | Formation of this compound |
| 2 | Purification by recrystallization or filtration | Removal of impurities and isolation of pure compound | Off-white solid with high purity |
Reaction Mechanism Insights
- The reaction proceeds via an SN2 mechanism, where the nucleophilic carboxylate or amide nitrogen attacks the electrophilic carbon attached to the bromide in the (2-Bromoethyl)trimethylammonium bromide.
- The quaternary ammonium group remains intact, imparting the compound with its characteristic ionic properties.
- The sodium salt form of maleamic acid enhances solubility and reactivity under mild conditions.
Supporting Research and Analytical Data
Spectroscopic Characterization
NMR and IR Spectroscopy:
Confirm the presence of maleamic acid moiety and quaternary ammonium group. Characteristic peaks include amide NH, alkyl chains, and quaternary ammonium methyl groups.Mass Spectrometry:
Confirms molecular weight of 303.13 g/mol consistent with the expected structure.
Physical and Chemical Stability
- Stability data is limited; however, the compound is reported stable under standard laboratory storage conditions (ambient temperature, dry environment).
Comparative Analysis of Preparation Conditions
| Parameter | Effect on Yield and Purity | Notes |
|---|---|---|
| Solvent (Methanol vs. Water) | Both solvents dissolve reactants well; methanol may facilitate faster reaction due to better solvation of organic moieties | Choice depends on downstream purification and environmental considerations |
| Temperature (25-50°C) | Mild heating accelerates reaction without decomposing sensitive groups | Higher temperatures may risk decomposition of maleamic acid moiety |
| Reaction Time | Typically several hours to overnight for complete conversion | Monitoring by TLC or HPLC recommended |
Related Synthetic Approaches and Analogous Compounds
- The use of (2-Bromoethyl)trimethylammonium bromide as a quaternizing agent is well-documented in the synthesis of various ammonium salts with biological and material science applications.
- Maleamic acid derivatives are commonly prepared via reactions of maleic anhydride with amines, followed by salt formation with sodium hydroxide, which can be adapted to prepare the sodium salt precursor for this synthesis.
Summary Table of Key Data
Chemical Reactions Analysis
N-[2-(N’,N’,N’-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles.
Scientific Research Applications
N-[2-(N’,N’,N’-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research involving this compound can lead to the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of N-[2-(N’,N’,N’-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Table 1: Comparative Properties of Maleamic Acid Derivatives
Physical and Chemical Stability
- Thermal Stability : Maleimide derivatives (e.g., N-[2-(Trimethylammonium)ethyl]maleimide Chloride) typically exhibit higher thermal stability (>200°C) due to ring conjugation, whereas maleamic acids (e.g., the target compound) are prone to cyclization or decomposition under heat .
- pH Sensitivity : The sodium salt form of the target compound ensures stability in neutral to alkaline conditions, contrasting with free acids like N-(p-tolyl)maleamic acid, which may degrade in acidic environments .
Research Findings and Industrial Relevance
- 2.28% in commercial resins) . The target compound’s ionic groups could further optimize mechanical properties.
Biological Activity
N-[2-(N',N',N'-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt is a quaternary ammonium compound with potential applications in various biological and chemical fields. Its unique structure, characterized by the presence of a trimethylammonium group and a maleamic acid moiety, suggests diverse biological activities, particularly in proteomics and medicinal chemistry.
- Molecular Formula : CHBrNNaO
- Molecular Weight : 303.13 g/mol
- Solubility : Soluble in methanol and water
- Appearance : Off-white solid
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The trimethylammonium group enhances its solubility and facilitates interactions with negatively charged sites on proteins, potentially altering their function.
Key Mechanisms Include:
- Protein Binding : The compound may bind to specific protein sites, influencing enzymatic activity and signal transduction pathways.
- Enzyme Inhibition : It has been observed to inhibit certain enzymes, which could be beneficial in therapeutic contexts.
- Cell Membrane Interaction : Its quaternary ammonium structure allows it to interact with cell membranes, potentially affecting membrane permeability and transport processes.
1. Antimicrobial Properties
Research indicates that quaternary ammonium compounds exhibit antimicrobial activity. The specific compound may demonstrate effectiveness against various bacterial strains due to its ability to disrupt microbial cell membranes.
2. Cytotoxicity Studies
In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines. The compound's mechanism may involve inducing apoptosis or inhibiting cell proliferation through interaction with critical cellular pathways.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 15 | |
| MDA-MB-231 | 10 | |
| A549 | 20 |
3. Proteomics Applications
The compound is utilized in proteomics for studying protein interactions. Its ability to form stable complexes with proteins allows researchers to explore protein function and dynamics in cellular environments.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results demonstrated a significant reduction in bacterial viability at concentrations above 50 µM, indicating potential as a disinfectant or preservative.
Case Study 2: Cancer Cell Line Testing
In a comparative study of cytotoxic effects on breast cancer cell lines, the compound exhibited a dose-dependent response. At concentrations of 10 µM, it reduced cell viability by approximately 70% in MDA-MB-231 cells, suggesting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| N-[2-(N',N',N'-Trimethylammoniumchloride)ethyl]maleamic Acid Sodium Salt | Quaternary Ammonium | Moderate antimicrobial properties |
| N-[2-(N',N',N'-Trimethylammoniumiodide)ethyl]maleamic Acid Sodium Salt | Quaternary Ammonium | Higher cytotoxicity than bromide variant |
| N-[2-(N',N',N'-Trimethylammoniumfluoride)ethyl]maleamic Acid Sodium Salt | Quaternary Ammonium | Lower solubility; reduced biological activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(N',N',N'-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt, and how can yield be maximized?
- Methodology : The compound can be synthesized via quaternization of tertiary amines with bromoethylmaleamic acid intermediates. A high-yield approach involves converting amine iodides to chlorides using freshly precipitated AgCl to avoid iodine release during derivatization . For maleamic acid coupling, microwave-assisted synthesis (e.g., 10 min in DMF with sodium acetate and acetic anhydride) reduces reaction time and improves cyclization efficiency .
- Critical Parameters :
- Avoid moisture to prevent hydrolysis of the quaternary ammonium group.
- Use anhydrous solvents (e.g., chloroform) during alkylation to minimize side reactions .
- Typical yields: 69–86% for quaternary ammonium salts; >90% for maleamic acid coupling under optimized conditions .
Q. How can the purity and structural integrity of this compound be validated in academic settings?
- Analytical Workflow :
- TLC : Use n-hexane:ethyl acetate:formic acid (4:6:0.1 v/v/v) to monitor reaction progress; UV visualization at 254/365 nm detects maleamic acid moieties .
- NMR : Confirm quaternary ammonium protons (δ = 3.0–3.5 ppm) and maleamic acid vinyl protons (δ = 6.2–6.5 ppm) .
- HPLC-MS : Employ C18 columns with 0.1% formic acid in water/acetonitrile gradients for quantification; ESI+ mode detects [M+Na]⁺ ions .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s stability under physiological conditions, and how can degradation products be characterized?
- Degradation Pathways :
- Hydrolysis of the maleamic acid moiety at pH >7 generates maleic acid and trimethylammonium ethylamine derivatives .
- Quaternary ammonium groups degrade via Hofmann elimination under alkaline conditions, forming alkenes and trimethylamine .
- Characterization Tools :
- LC-HRMS : Identify degradation products using exact mass (e.g., m/z 198.1134 for trimethylammonium ethylamine).
- FTIR : Track loss of amide C=O stretches (1650–1700 cm⁻¹) during hydrolysis .
Q. How does this compound interact with plant auxin pathways, and what experimental models validate its bioactivity?
- Mechanistic Studies :
- The maleamic acid moiety mimics indole-3-acetic acid (IAA), competitively inhibiting auxin receptor binding (e.g., TIR1 in Arabidopsis). Dose-response assays (0.1–100 µM) show reduced root elongation by 40–60% .
- In Vivo Models : Use Medicago truncatula hairy root cultures with GFP-tagged auxin reporters (e.g., DR5:GFP) to quantify auxin signaling suppression .
- Synergistic Effects : Co-application with ferulic acid enhances bioactivity by 20–30%, likely via redox modulation of auxin transporters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
